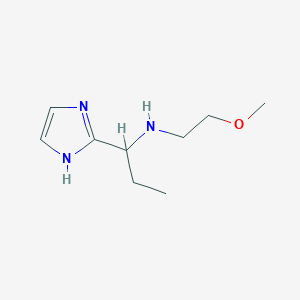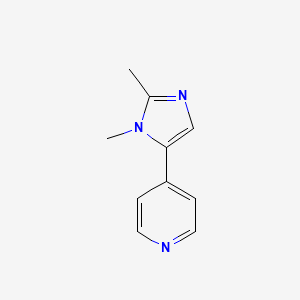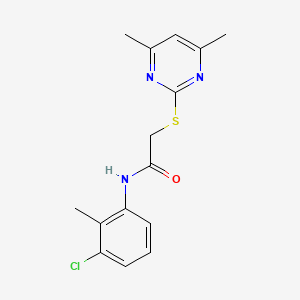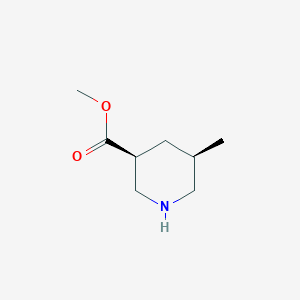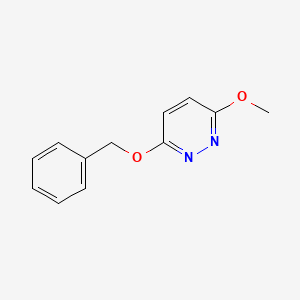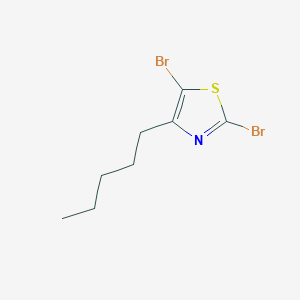
Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-chloro-5-nitrophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propyle est un composé organique complexe avec une structure unique qui comprend divers groupes fonctionnels tels que nitro, chloro, méthoxy et carboxylate
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(2-chloro-5-nitrophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propyle implique généralement des réactions organiques en plusieurs étapes
Formation du noyau hexahydroquinoléine : Le noyau hexahydroquinoléine peut être synthétisé par une réaction de Hantzsch, qui implique la condensation d'un aldéhyde, d'un β-cétoester et d'un acétate d'ammonium.
Introduction de substituants : Les groupes chloro et nitro peuvent être introduits par des réactions de substitution aromatique électrophile. Les groupes méthoxy sont généralement introduits par des réactions de méthylation utilisant des réactifs comme le sulfate de diméthyle ou l'iodure de méthyle.
Estérification finale : Le groupe carboxylate est introduit par des réactions d'estérification, souvent en utilisant de l'alcool propylique et un catalyseur acide approprié.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy et méthyle, conduisant à la formation d'aldéhydes ou d'acides carboxyliques correspondants.
Réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur ou d'hydrure métallique.
Substitution : Le groupe chloro peut participer à des réactions de substitution nucléophile, où il peut être remplacé par d'autres nucléophiles tels que des groupes hydroxyde, alcoxyde ou amine.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, trioxyde de chrome ou d'autres agents oxydants forts.
Réduction : Hydrogène gazeux avec du palladium sur charbon (Pd/C), hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4).
Substitution : Hydroxyde de sodium (NaOH), méthylate de sodium (NaOMe) ou ammoniac (NH3).
Principaux produits
Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés hydroxyle, alcoxy ou amine.
Applications de la recherche scientifique
Le 4-(2-chloro-5-nitrophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes. Il peut également servir de ligand en chimie de coordination.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Enquête sur son potentiel comme agent thérapeutique en raison de ses divers groupes fonctionnels qui peuvent interagir avec diverses cibles biologiques.
Mécanisme d'action
Le mécanisme d'action du 4-(2-chloro-5-nitrophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à l'inhibition ou à l'activation de voies spécifiques. Les groupes nitro et chloro peuvent participer à des réactions redox, tandis que les groupes méthoxy et carboxylate peuvent former des liaisons hydrogène et d'autres interactions avec des molécules biologiques.
Applications De Recherche Scientifique
Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse functional groups that can interact with various biological targets.
Mécanisme D'action
The mechanism of action of Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can participate in redox reactions, while the methoxy and carboxylate groups can form hydrogen bonds and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2-chlorophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate : Structure similaire mais sans le groupe nitro.
4-(2-nitrophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate : Structure similaire mais sans le groupe chloro.
4-(2-chloro-5-nitrophényl)-7-phényl-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate : Structure similaire mais sans les groupes méthoxy.
Unicité
Le 4-(2-chloro-5-nitrophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propyle est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. La présence à la fois de groupes nitro et chloro permet des transformations chimiques diverses, tandis que les groupes méthoxy améliorent sa solubilité et ses interactions potentielles avec des cibles biologiques.
Propriétés
Formule moléculaire |
C28H29ClN2O7 |
|---|---|
Poids moléculaire |
541.0 g/mol |
Nom IUPAC |
propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29ClN2O7/c1-5-10-38-28(33)25-15(2)30-21-11-17(16-6-9-23(36-3)24(13-16)37-4)12-22(32)27(21)26(25)19-14-18(31(34)35)7-8-20(19)29/h6-9,13-14,17,26,30H,5,10-12H2,1-4H3 |
Clé InChI |
WSITZFALZXASRO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)

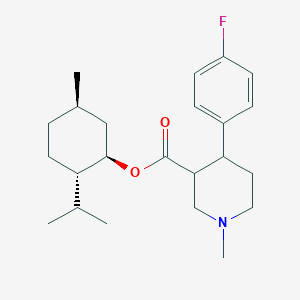
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
